2-(3-Chloropropyl)-2-methyl-1,3-dioxane
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Overview
Description
2-(3-Chloropropyl)-2-methyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane typically involves the reaction of 3-chloropropyl ketone with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a ketal intermediate, which is then cyclized to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. The scalability of the synthesis process makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-2-methyl-1,3-dioxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alkanes or alcohols.
Scientific Research Applications
2-(3-Chloropropyl)-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-2-methyl-1,3-dioxane involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloropropyl)-1,3-dioxolane: Similar structure but with a different ring size, leading to variations in chemical reactivity and applications.
5-Chloro-2-pentanone ethylene ketal: Another related compound with different functional groups and reactivity.
Uniqueness
2-(3-Chloropropyl)-2-methyl-1,3-dioxane is unique due to its specific ring structure and the presence of both chlorine and methyl groups.
Properties
CAS No. |
103522-91-4 |
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Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-(3-chloropropyl)-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C8H15ClO2/c1-8(4-2-5-9)10-6-3-7-11-8/h2-7H2,1H3 |
InChI Key |
QIXRXUYMMKMGOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCCO1)CCCCl |
Origin of Product |
United States |
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